1,2-Dilinoleoyl-SN-glycero-3-phosphocholine
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine
1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine in which the double bonds in each fatty acyl group are at positions 9 and 12 and have Z configuration. It is a 1-linoleoyl-2-acyl-sn-glycero-3-phosphocholine and a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine. It is functionally related to a linoleic acid.
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis gossypii, and Trypanosoma brucei with data available.
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis gossypii, and Trypanosoma brucei with data available.
Brand Name:
Vulcanchem
CAS No.:
998-06-1
VCID:
VC0532670
InChI:
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
SMILES:
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Molecular Formula:
C44H80NO8P
Molecular Weight:
782.1 g/mol
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine
CAS No.: 998-06-1
Cat. No.: VC0532670
Molecular Formula: C44H80NO8P
Molecular Weight: 782.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine in which the double bonds in each fatty acyl group are at positions 9 and 12 and have Z configuration. It is a 1-linoleoyl-2-acyl-sn-glycero-3-phosphocholine and a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine. It is functionally related to a linoleic acid. 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis gossypii, and Trypanosoma brucei with data available. |
|---|---|
| CAS No. | 998-06-1 |
| Molecular Formula | C44H80NO8P |
| Molecular Weight | 782.1 g/mol |
| IUPAC Name | [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 |
| Standard InChI Key | FVXDQWZBHIXIEJ-LNDKUQBDSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
| Appearance | Solid powder |
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